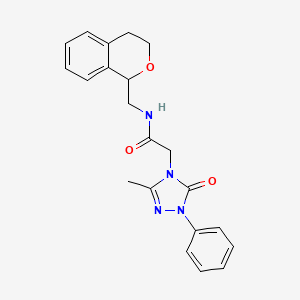![molecular formula C16H15F2N3O3S B5578205 2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)
2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Background : This compound belongs to a class of chemical entities known for their intricate molecular structure and potential in various applications. It exemplifies a typical synthetic challenge due to its complex configuration and potential for diverse chemical interactions and properties.
Synthesis Analysis
- Synthesis Methods : The synthesis of such compounds generally involves multi-step reactions, employing various reagents and catalysts to build the complex structure. The process may involve the formation of intermediate compounds, which are then further reacted to achieve the desired product.
Molecular Structure Analysis
- Conformation and Bonding : The compound's structure is characterized by a folded conformation about specific atoms, such as the methylene C atom in some related compounds (Subasri et al., 2016). This conformation is often stabilized by intramolecular hydrogen bonding, influencing the overall molecular geometry.
Chemical Reactions and Properties
- Reactivity : Such molecules may exhibit diverse reactivity patterns due to the presence of multiple functional groups. The thioacetamide bridge, for instance, is a site for potential chemical reactions.
Physical Properties Analysis
- Solubility and Stability : The solubility and stability of these compounds can be influenced by their molecular structure. For example, related compounds with similar structural motifs have been modified to enhance solubility or stability for specific applications (Shibuya et al., 2018).
科学的研究の応用
Intestinal Transport Mechanisms
Studies on compounds like aminopterin enantiomers in dogs and humans have shed light on stereoselective oral uptake mechanisms, highlighting the role of proton-coupled folate transporters in the intestinal absorption process. This research has implications for understanding how various compounds, including potentially 2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, might be absorbed in the body through specific transporter mechanisms (A. Menter et al., 2012).
Metabolism and Disposition
Understanding the metabolism and disposition of compounds like "SB-649868," an orexin 1 and 2 receptor antagonist, helps in drug development processes by identifying metabolic pathways and potential metabolites. This knowledge can guide the development and therapeutic application of new compounds by indicating how they are processed and eliminated in the body (C. Renzulli et al., 2011).
Toxicity and Safety Profiles
Research on the toxicity profiles of various compounds, such as the study on "5-amino-2-(trifluoromethyl)pyridine" poisoning, provides valuable insights into the safe handling and use of chemical substances. Understanding the toxicological effects and safe exposure levels is crucial for the development of safety guidelines and the prevention of adverse health effects (Y. Tao et al., 2022).
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, assessment of its safety and hazards, and exploration of its potential applications .
特性
IUPAC Name |
2-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c1-9-6-11(15(17)18)21-16(19-9)25-8-14(22)20-10-2-3-12-13(7-10)24-5-4-23-12/h2-3,6-7,15H,4-5,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWLMYSEDKINSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)
![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)
![4-[(2-amino-5,6,7,8-tetrahydro-4-quinazolinyl)carbonyl]-1-(3-chlorophenyl)-2-piperazinone](/img/structure/B5578157.png)
![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)
![N-[4-(diethylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B5578176.png)
![1-(2-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5578191.png)



![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)
